2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(1,2,2-trifluoroethenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)13-7(11)6(9)10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTZNOUTBKGXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(=C(F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Vapor-Phase Chlorination and Etherification
The synthesis of 2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine often begins with functionalizing the pyridine ring at specific positions. A two-step approach, inspired by gas-phase chlorination methods for analogous compounds, involves:
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Chlorination at the 2-position : Starting with 5-hydroxypyridine, vapor-phase chlorination at 300–450°C in the presence of chlorine gas and a diluent (e.g., nitrogen or carbon tetrachloride) introduces the chloro group. Catalysts such as ferric chloride enhance selectivity, minimizing byproducts like 3-chloro isomers .
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Etherification with trifluoroethenyl groups : The 5-hydroxy intermediate undergoes nucleophilic substitution with 1,2,2-trifluoroethenyl bromide. This reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide) using a base like potassium carbonate to deprotonate the hydroxyl group, facilitating ether bond formation .
Key parameters :
| Step | Temperature (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Chlorination | 350–400 | FeCl₃ | CCl₄ | 68–72 |
| Etherification | 80–100 | K₂CO₃ | DMF | 58–65 |
Photochemical Activation for Regioselective Functionalization
Photocatalytic methods, adapted from trimethylpyridine chlorination protocols, offer improved regiocontrol. Ultraviolet (UV) irradiation activates chlorine radicals, which selectively target the pyridine’s 2-position. Subsequent etherification under mild conditions preserves the trifluoroethenyl group’s integrity :
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Photochlorination : 5-Hydroxypyridine is dissolved in trifluoroacetic acid with cobalt chloride (0.5–5 wt%), irradiated at 60–100°C. This achieves 85–90% conversion to 2-chloro-5-hydroxypyridine .
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Radical-mediated etherification : The hydroxyl group reacts with 1,2,2-trifluoroethenyl iodide under UV light, using azobisisobutyronitrile (AIBN) as a radical initiator. This method avoids high temperatures, yielding 55–60% of the target compound .
Comparative Analysis of Synthetic Routes
Each method presents trade-offs in efficiency, scalability, and selectivity:
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Vapor-phase chlorination excels in scalability but requires rigorous temperature control to prevent decomposition of the trifluoroethenyl moiety.
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Photochemical routes offer superior regioselectivity but face limitations in light penetration for large-scale batches.
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Cross-coupling methods provide high yields but depend on costly catalysts and anhydrous conditions.
Industrial-Scale Considerations and Challenges
Industrial adoption prioritizes cost-effective catalysts and solvent recovery. For instance, recycling carbon tetrachloride in vapor-phase processes reduces waste . However, handling gaseous chlorine and trifluoroethenyl precursors demands specialized equipment to mitigate corrosion and toxicity risks. Recent patents emphasize tubular reactors with ceramic linings to enhance durability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoroethenyl group to a trifluoroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 2-chloro-5-[(1,2,2-trifluoroethyl)oxy]pyridine.
Scientific Research Applications
Herbicidal Activity
One of the primary applications of 2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine is as an intermediate in the synthesis of herbicides. The compound serves as a precursor for various herbicidal agents that target specific weeds while minimizing damage to crops.
- Mechanism of Action : The herbicidal activity is primarily attributed to its ability to inhibit specific biochemical pathways in plants, leading to growth disruption and eventual death of unwanted vegetation.
- Case Studies : Research has demonstrated that derivatives synthesized from this compound exhibit selective herbicidal properties against a range of broadleaf and grassy weeds.
Synthesis of Biologically Active Compounds
The compound is also utilized in the synthesis of other biologically active molecules. Its unique structure allows chemists to introduce various functional groups that enhance biological activity.
- Fluorinated Compounds : The presence of trifluoromethyl groups in the structure is significant as fluorinated compounds often exhibit improved metabolic stability and bioactivity.
- Example Compounds : Research indicates that analogs derived from this compound have been developed into compounds with anti-inflammatory and analgesic properties.
Insecticides
Another notable application is in the development of insecticides. The compound can be modified to create effective insecticidal agents that target specific pests while being less harmful to beneficial insects.
- Biological Activity : Studies have shown that certain derivatives possess potent insecticidal activity against common agricultural pests.
- Synthesis Pathways : The synthesis typically involves chlorination and subsequent fluorination processes, which allow for the introduction of trifluoromethyl groups known for their insecticidal efficacy.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine involves its interaction with specific molecular targets. The chloro and trifluoroethenyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyridines with Trifluoromethyl/Trifluoroethenyl Groups
2-Chloro-5-(Trifluoromethyl)pyridine
Comparison :
- Reactivity : The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyridine is less polar than the trifluoroethenyloxy group in the target compound, leading to slower reaction kinetics in SNAr reactions .
- Thermal Stability : The trifluoroethenyloxy group in 2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine may reduce thermal stability compared to the trifluoromethyl analogue.
Halogenated Pyridines with Iodo/Methoxy Substituents
2-Chloro-5-Iodopyridine
Comparison :
- Substituent Effects : The iodine atom in 2-chloro-5-iodopyridine facilitates Suzuki-Miyaura coupling reactions, whereas the trifluoroethenyloxy group in the target compound is more suited for SNAr chemistry.
- Cost : Iodo-substituted derivatives are generally more expensive due to the high cost of iodine reagents.
Pyridines with Substituted Phenyl Groups
4-((5-Trifluoromethylpyridin-2-yl)oxy)benzonitrile
- Molecular Formula : C₁₃H₆F₃N₂O
- Molecular Weight : 268.20
- Synthesis: Derived from 2-chloro-5-(trifluoromethyl)pyridine and 4-cyanophenol (yield: 81%) .
Comparison :
- Bioactivity: Phenyl-substituted pyridines (e.g., 4-cyanophenol derivatives) exhibit higher insecticidal activity compared to aliphatic substituents like trifluoroethenyloxy .
- Melting Points : Phenyl-substituted derivatives (268–287°C) have higher melting points than this compound, likely due to increased molecular rigidity.
Fluorinated Pyridines
2-Fluoro-5-(Methylthio)pyridine
Comparison :
- Electrophilicity : Fluorine’s strong electron-withdrawing nature enhances electrophilicity at the 2-position, whereas the trifluoroethenyloxy group offers steric hindrance, reducing reaction rates in certain contexts.
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₇H₃ClF₃NO | 217.56 | Not reported | Cl, CF₂=CF-O- |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.55 | Not reported | Cl, CF₃ |
| 2-Chloro-5-iodopyridine | C₅H₃ClIN | 239.44 | 99 | Cl, I |
| 4-((5-Trifluoromethylpyridin-2-yl)oxy)benzonitrile | C₁₃H₆F₃N₂O | 268.20 | 287 | CN, CF₃, O-Ph |
Research Findings and Trends
- Reactivity : The trifluoroethenyloxy group offers unique reactivity in radical fluorination reactions, as demonstrated by its use in synthesizing fluorinated pyran-pyridine hybrids .
- Market Trends: The demand for trifluoroethenyloxy-substituted pyridines is rising in Europe and Asia, driven by agrochemical innovation .
Biological Activity
2-Chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C6H3ClF3N
- Molecular Weight : 181.54 g/mol
- Appearance : Colorless to pale cream solid
- Melting Point : 26.0-35.0 °C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown potent inhibition of cell proliferation in various cancer cell lines. For instance, related pyridine derivatives have demonstrated significant growth inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions. This interaction is crucial for understanding its therapeutic potential.
- Fluorine Substitution Effects : The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, which can influence the compound's bioactivity and distribution within biological systems .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study evaluated a series of pyridine derivatives, including compounds similar to this compound. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential as chemotherapeutic agents.
Case Study 2: Environmental Impact
Research on similar fluorinated compounds has raised concerns about their environmental persistence and bioaccumulation. Studies indicate that such compounds can affect aquatic life and may pose risks to human health through bioaccumulation in the food chain .
Safety and Toxicology
Safety assessments have indicated that this compound may cause skin and eye irritation upon contact. It is classified under GHS hazard categories for irritants . Further toxicological studies are necessary to fully understand its safety profile.
Q & A
Q. What are the common synthetic routes for 2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the trifluoroethenyloxy group can be introduced using radical-polar crossover strategies under photoredox catalysis, as demonstrated in related pyridine derivatives . Optimization may involve adjusting catalysts (e.g., transition metals or organocatalysts), solvent polarity (e.g., dichloromethane or acetonitrile), and temperature to improve yield and regioselectivity. Purity (>99%) is achievable through column chromatography or recrystallization, as noted in synthesis protocols for analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
High-resolution -NMR (126 MHz) and -NMR (282 MHz) in CDCl are critical for confirming the structure and electronic environment of the trifluoroethenyl and pyridine moieties . Mass spectrometry (HRMS) and FT-IR can validate molecular weight and functional groups (e.g., C-Cl and C-O-C stretches). X-ray crystallography, as applied to related pyridine complexes, may resolve stereochemical ambiguities .
Q. What are the primary applications of this compound in academic research?
It serves as a versatile intermediate in medicinal chemistry (e.g., designing enzyme inhibitors or receptor modulators) and materials science (e.g., synthesizing fluorinated polymers or liquid crystals) . Its trifluoroethenyl group enhances metabolic stability in bioactive molecules, making it valuable for probing biological targets .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of functionalization reactions involving this compound?
The electron-withdrawing trifluoroethenyloxy group directs electrophilic attacks to the para position of the pyridine ring. Steric hindrance from the chloro substituent at position 2 limits reactivity at adjacent sites. Computational studies (e.g., DFT) can model charge distribution and predict reaction pathways, as shown in analogous pyridine systems . Experimental validation via competitive reactions with varying electrophiles (e.g., nitro or acyl groups) is recommended .
Q. What strategies mitigate decomposition or side reactions during storage or under reactive conditions?
The compound is sensitive to moisture and light. Storage under inert gas (e.g., argon) at –20°C in amber vials is advised. During reactions, stabilizing agents like radical scavengers (e.g., BHT) or chelators (e.g., EDTA) may suppress unwanted side reactions. Hazard assessments note its combustible nature (flash point 113°C), requiring strict temperature control .
Q. How can computational methods aid in predicting biological activity or material properties?
Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., kinases or GPCRs). Quantum mechanical calculations (e.g., Gaussian) predict electronic properties relevant to material applications, such as bandgap energy or polarizability. Hirshfeld surface analysis, applied to related pyridine complexes, elucidates intermolecular interactions critical for crystal engineering .
Q. What contradictions exist in reported data on its stability or reactivity, and how can they be resolved?
Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from impurities or differing analytical methods (TGA vs. DSC). Reproducibility requires standardized purity assays (e.g., HPLC) and controlled experimental conditions. Conflicting NMR shifts can be resolved by referencing deuterated solvents and internal standards (e.g., TMS) .
Q. What safety protocols are essential for handling this compound?
Use N95 masks, nitrile gloves, and eye protection to avoid inhalation or dermal contact. Work in a fume hood with secondary containment. Waste must be neutralized (e.g., with sodium bicarbonate) and disposed via certified hazardous waste programs. Regulatory data classify it as a combustible solid (WGK 3), necessitating compliance with OSHA and GHS guidelines .
Q. How does the compound’s reactivity compare to structurally similar derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine)?
The trifluoroethenyloxy group increases electron deficiency compared to trifluoromethyl derivatives, enhancing susceptibility to nucleophilic aromatic substitution. Comparative kinetic studies under identical conditions (solvent, temperature) can quantify reactivity differences. Meta-chlorine’s steric effects further differentiate regiochemical outcomes .
Q. What methodologies assess its environmental impact or biodegradability?
OECD 301/302 guidelines (e.g., ready biodegradability tests) evaluate aquatic toxicity. LC-MS/MS monitors degradation products in simulated environmental matrices. Computational tools like EPI Suite predict persistence and bioaccumulation potential based on structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
